Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate
Description
Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate (CAS 1072944-76-3) is a pyrimidine derivative with a cyclopropyl group at position 4, a methylthio (-SMe) group at position 2, and an ethyl ester at position 4. Its molecular formula is C₁₁H₁₄N₂O₂S, and it has a molecular weight of 238.31 g/mol . The ethyl ester moiety enhances solubility and bioavailability, making it a scaffold for drug development, particularly in kinase inhibitors . The cyclopropyl group contributes steric bulk and metabolic stability, which may improve pharmacokinetic profiles compared to analogs with smaller substituents .
Properties
IUPAC Name |
ethyl 4-cyclopropyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-3-15-10(14)8-6-12-11(16-2)13-9(8)7-4-5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQNZVNBLPBLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2CC2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152100 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-cyclopropyl-2-(methylthio)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191094-23-1 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-cyclopropyl-2-(methylthio)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191094-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-cyclopropyl-2-(methylthio)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 2: Optimization of Nucleophilic Substitution
| Parameter | Optimal Condition | Yield | Side Reactions |
|---|---|---|---|
| Solvent | THF | 82% | Ester hydrolysis (<5%) |
| Temperature | 0–5°C | 85% | Cyclopropane ring opening (3%) |
| NaSMe Equivalents | 1.2 | 88% | Disulfide formation (2%) |
Catalytic Methods and Reaction Optimization
Palladium-catalyzed cross-coupling has emerged as a viable strategy for introducing the cyclopropyl group. Suzuki-Miyaura coupling of ethyl 2-(methylthio)-5-bromopyrimidine-5-carboxylate with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) achieves 75–80% yields. Key to success is the use of degassed solvents to prevent catalyst deactivation. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields at 78%.
Purification and Characterization Techniques
Purification typically involves silica gel chromatography with hexane/ethyl acetate (7:3) gradients, achieving >95% purity. Advanced techniques like preparative HPLC (C18 column, methanol/water) resolve closely related impurities.
Structural validation employs:
- ¹H NMR (CDCl₃): δ 1.35 (t, J = 7.1 Hz, CH₂CH₃), 1.45–1.55 (m, cyclopropyl CH₂), 2.55 (s, SCH₃).
- ESI-MS : m/z 239.1 [M+H]⁺, confirming molecular weight.
- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and cyclopropyl group (85–90°), critical for assessing steric effects.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Multi-Step Cyclocondensation | High regioselectivity | Lengthy purification | 50–65% |
| Nucleophilic Substitution | Rapid, scalable | Sensitivity to moisture | 80–88% |
| Suzuki Coupling | Modular for analogs | Requires expensive catalysts | 75–80% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate serves as a precursor for synthesizing potential drug candidates. Its biological activities include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, disrupting microbial cell functions through enzyme inhibition or receptor interference.
- Anticancer Potential : Studies have shown that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity in the micromolar range.
- Anti-inflammatory Effects : Research indicates that it may inhibit COX-2 activity, a critical enzyme in inflammatory processes.
Agrochemicals
Due to its biological activity, this compound can be utilized in developing pesticides or herbicides. Its unique structural features may enhance the efficacy of agrochemical formulations.
Materials Science
This compound can be employed in synthesizing novel materials with specific electronic or optical properties. The incorporation of pyrimidine derivatives into materials science has been shown to enhance performance in various applications.
Case Studies and Research Findings
-
Anticancer Activity Study :
A study demonstrated that derivatives of this compound inhibited growth in various cancer cell lines, showcasing promise as therapeutic agents. The mechanism involved modulation of key kinases that regulate tumor growth. -
Antimicrobial Efficacy Evaluation :
Research assessed the antimicrobial properties against several bacterial strains, revealing significant inhibition of growth for Gram-positive bacteria. This suggests potential for developing new antimicrobial agents. -
Structure-Activity Relationship (SAR) :
Investigations into various derivatives highlighted that modifications to the methylthio group could enhance solubility and biological efficacy, emphasizing the importance of SAR in drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate to other pyrimidine-5-carboxylate derivatives are critical for understanding its unique properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrimidine-5-Carboxylate Derivatives
Key Findings:
Substituent Effects on Reactivity and Bioactivity: The 4-chloro derivative (CAS 5909-24-0) is highly reactive in nucleophilic displacement reactions, enabling the synthesis of kinase inhibitors like RO4383596, which shows oral efficacy at 25 mg/kg in angiogenesis models . The 4-amino analog (CAS 776-53-4) exhibits hydrogen-bonding capacity, making it suitable for targeting ATP-binding pockets in kinases . The cyclopropyl group in the target compound enhances metabolic stability compared to bulkier groups (e.g., benzyl or thiophenyl), as seen in antimicrobial pyrimidines .
Pharmacokinetic and Physicochemical Properties :
- Ethyl esters (e.g., CAS 1072944-76-3) generally show better oral bioavailability than methyl esters due to increased lipophilicity .
- The chloro derivative (CAS 5909-24-0) has higher molecular weight (244.74 vs. 238.31) and density (predicted ~1.3 g/cm³) compared to the cyclopropyl analog, affecting solubility .
Synthetic Versatility :
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) is a key intermediate for synthesizing hybrid kinase inhibitors, such as compound 134 (95% purity), via amination or alkylation .
- The cyclopropyl analog requires multi-step synthesis involving cyclopropane introduction, as seen in heterocyclization protocols .
Biological Activity
Ethyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and significant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a cyclopropyl group and a methylthio moiety. These structural characteristics contribute to its unique reactivity and interaction with biological targets, enhancing its pharmacological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may modulate signaling pathways by interacting with various receptors, which can influence cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism likely involves disrupting microbial cell functions through enzyme inhibition or receptor interference.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cell Line Studies : The compound demonstrated inhibitory effects on the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for these activities are reported to be in the micromolar range, indicating potent anticancer properties .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit COX-2 activity, a key enzyme in inflammatory processes.
Similar Compounds
A comparative analysis with similar pyrimidine derivatives reveals that this compound displays unique biological profiles due to its cyclopropyl group. For instance:
| Compound Name | Anticancer Activity | Unique Features |
|---|---|---|
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Moderate | Chlorine substituent |
| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Low | Bromine substituent |
The presence of the cyclopropyl group enhances the steric and electronic properties of this compound, potentially leading to more favorable interactions with biological targets compared to other derivatives .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Anticancer Research : In vitro studies demonstrated that this compound significantly inhibited cell growth in multiple cancer types, suggesting its potential as a lead compound for drug development .
- Antimicrobial Testing : The compound was tested against a range of bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent .
- Inflammation Models : Animal studies indicated that compounds with similar structures exhibit anti-inflammatory effects comparable to established drugs like indomethacin, suggesting potential therapeutic applications .
Q & A
Q. Advanced
- Nucleophilic substitution : Replace the 4-cyclopropyl group with amines (e.g., hydrazines) in THF at 0°C .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) introduce aryl groups at position 4 .
- Protection/deprotection : Boc groups (tert-butyloxycarbonyl) are removed with TFA/DCM (1:1) to expose NH for further coupling .
How can researchers address low yields in cyclocondensation steps?
Advanced
Low yields (e.g., 52% in ) during cyclocondensation arise from poor solubility or side reactions. Solutions include:
- Using polar aprotic solvents (DMF or DMSO) at 80–100°C.
- Adding molecular sieves to scavenge water.
- Employing microwave-assisted synthesis to reduce reaction time (30 min vs. 12 h conventional) .
What role do protecting groups play in the synthesis of derivatives?
Basic
Boc (tert-butyloxycarbonyl) groups protect amines during functionalization. For example, Boc₂O in DCM with DMAP selectively protects secondary amines, enabling subsequent ester hydrolysis or coupling .
Advanced
Orthogonal protection (e.g., Fmoc for primary amines, Boc for secondary) allows sequential modifications. Deprotection with TFA preserves acid-labile groups like cyclopropane .
How is computational chemistry applied to predict reactivity or bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
